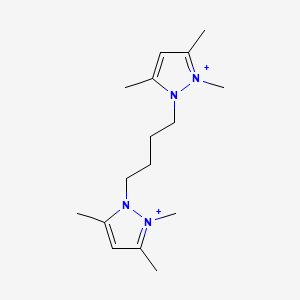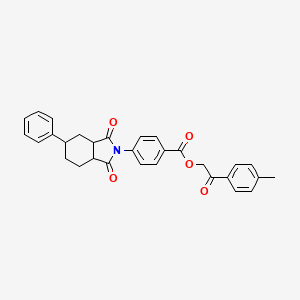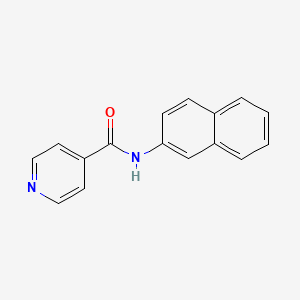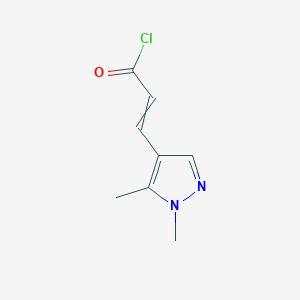![molecular formula C10H14ClN3 B12467041 N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride CAS No. 1185302-89-9](/img/structure/B12467041.png)
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride is a chemical compound with the molecular formula C10H13N3•HCl and a molecular weight of 211.7 g/mol . This compound is primarily used in proteomics research and has a benzimidazole moiety, which is known for its diverse pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A core structure in many biologically active molecules.
1-Methylbenzimidazole: Similar in structure but lacks the N-methyl group attached to the benzimidazole ring.
2-Methylbenzimidazole: Differentiated by the position of the methyl group on the benzimidazole ring.
Uniqueness
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1185302-89-9 |
|---|---|
Molekularformel |
C10H14ClN3 |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2;/h3-6,11H,7H2,1-2H3;1H |
InChI-Schlüssel |
TUJKLAZGCGYNFK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NC2=CC=CC=C2N1C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)

![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide](/img/structure/B12467015.png)


![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B12467039.png)

